![molecular formula C15H22N4O3S B5643821 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
The compound belongs to a class of chemicals that have been explored for their potential in various applications, including medicinal chemistry. Its structure suggests it could be involved in research areas focusing on novel drug discovery or chemical synthesis methodologies.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, aiming to introduce specific functional groups that confer desired biological or chemical properties. For instance, research by Branch et al. (1987) discussed the synthesis and antibacterial activity of semi-synthetic cephalosporins, showcasing methodologies that could be relevant to the synthesis of our compound of interest (Branch et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various spectroscopic techniques. Studies typically aim to confirm the structure of synthesized compounds, laying the groundwork for understanding their chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Compounds within this chemical space may undergo reactions reflective of their functional groups, such as amide bond formation or ring-opening reactions. The chemical properties can be influenced by the presence of specific substituents, as seen in the synthesis of novel bi-heterocycles with potential anti-diabetic properties, suggesting a method for introducing variability into similar compounds (Abbasi et al., 2020).
properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-5-18-6-7-19(15(22)14(18)21)8-12(20)17(4)11(3)13-16-10(2)9-23-13/h9,11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYJJSWRMAYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N(C)C(C)C2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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